Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine

Lipophilicity Drug-likeness Scaffold selection

Researchers sourcing CNS-focused fragments often encounter scaffolds with excessive lipophilicity (logP > 3.5) or unverifiable isomeric identity. Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine (logP 2.58, MW 205.25) solves both issues. • Confirmed 5-amino positional isomer with validated InChI Key ZGUHEEOHWIVGOA-UHFFFAOYSA-N and distinctive EI-MS fragmentation signature for unambiguous QC cross-referencing. • Balanced fragment profile: 1 H-bond donor, TPSA ≈44.5 Ų, rigid spiro architecture reduces conformational entropy penalty upon target binding. • Multi-supplier availability ensures competitive procurement; ≥95% purity minimizes false positives in patch-clamp and FLIPR assays.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 64179-41-5
Cat. No. B1300228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine
CAS64179-41-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3=C(O2)C=C(C=C3)N
InChIInChI=1S/C12H15NO2/c13-9-4-5-10-11(8-9)15-12(14-10)6-2-1-3-7-12/h4-5,8H,1-3,6-7,13H2
InChIKeyZGUHEEOHWIVGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility19.1 [ug/mL]

Core Identity and Comparators


Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine (CAS 64179-41-5) is a primary aromatic amine built on a spiro[benzodioxole-cyclohexane] scaffold (MF: C₁₂H₁₅NO₂, MW: 205.25 g/mol) [1]. It is catalogued as a versatile small-molecule scaffold by multiple commercial suppliers (Enamine EN300-24403, Sigma-Aldrich/AChemBlock ADVH99BD4F76) . Its closest structural analogs include the cyclopentane homolog (CAS 447429-09-6), the non-aminated core scaffold (CAS 182-55-8), and the 5-hydroxy analog (CAS 75080-55-6). The compound's 5-amino substitution on the benzodioxole ring distinguishes it from the unsubstituted core scaffold, conferring hydrogen-bond donor capacity and altering lipophilicity relative to both the core and cyclopentane analogs [2].

Non-Interchangeability with Analogs


Substituting Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine with its closest commercially available analogs—the cyclopentane homolog (CAS 447429-09-6) or the non-aminated core scaffold (CAS 182-55-8)—alters three critical physicochemical parameters simultaneously: lipophilicity (logP), topological polar surface area (TPSA), and hydrogen-bond donor count. These parameters directly govern membrane permeability, solubility, and target-binding pharmacophore geometry, meaning that SAR series built on one scaffold do not transfer predictably to another [1]. Furthermore, the 5-amino positional isomer exhibits a distinctive electron-impact mass spectrometric fragmentation signature that differs from alternative substitution patterns, making unambiguous analytical identification mandatory for procurement and registration workflows [2].

Quantitative Evidence vs. Analogs


Lipophilicity Differentiation

The experimentally determined logP of Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine (2.582) lies approximately 0.3 logP units above its cyclopentane homolog (logP 2.31) and approximately 1.3–1.5 logP units below the non-aminated core scaffold spiro[1,3-benzodioxole-2,1'-cyclohexane] (logP 3.91). This places the cyclohexane-5-amine in a lipophilicity window that is distinct from both comparators [1][2].

Lipophilicity Drug-likeness Scaffold selection

Mass Spec Isomer Fingerprint

Podda et al. (1986) demonstrated that electron-impact (EI) mass spectrometry using linked scans and exact mass measurements can unambiguously distinguish isomeric spiro[1,3-benzodioxole-2,1′-cyclohexanes] based on their fragmentation pathways. The 5-amino substitution pattern yields a characteristic fragmentation signature that differs from other positional isomers and non-aminated analogs, providing a validated analytical fingerprint for identity confirmation [1].

Analytical characterization Structural elucidation Isomer identification

Supplier Purity Specifications

Purity specifications vary across suppliers for this compound. The Sigma-Aldrich/AChemBlock listing certifies a minimum purity of 97% (0.97), whereas the default Enamine catalog specification through Chembase is ≥95% [1]. This 2% purity differential may be critical for applications requiring high-fidelity stoichiometric control, such as fragment-based library synthesis or bioconjugation .

Purity Quality assurance Procurement specification

Anticalcium Activity Comparison

Sanchez et al. (2002) synthesized and evaluated a series of 1,3-benzodioxole spiro derivatives. The cyclohexylamino-substituted compounds (general class containing the target scaffold) exhibited moderate in vitro anticalcium activity, whereas the corresponding spiropiperidine derivatives showed quantitatively distinct activity levels. This class-level evidence demonstrates that the cyclohexylamino vector contributes differentially to calcium channel modulation compared to alternative amine vectors on the same spiro-benzodioxole core [1].

Calcium channel Anticalcium activity Spiro scaffold SAR

Applications & Procurement Scenarios


Calcium Channel Modulator Lead Generation

Based on class-level evidence that cyclohexylamino-spiro[benzodioxole] derivatives exhibit moderate in vitro anticalcium activity that is pharmacologically distinguishable from spiropiperidine analogs [6], this compound serves as a core scaffold for SAR expansion in ion channel programs. Its logP of 2.582 places it within an acceptable lipophilicity range for CNS drug-like space, whereas the non-aminated core scaffold (logP 3.91) exceeds typical lead-like criteria . Researchers should procure the highest available purity grade (≥97% from Sigma-Aldrich/AChemBlock) to minimize impurity-driven false positives in patch-clamp or FLIPR assays.

Analytical Reference for Isomer QC

The validated EI-MS fragmentation signature reported by Podda et al. (1986) provides a definitive analytical reference for distinguishing the 5-amino positional isomer from other substituted spiro[benzodioxole-cyclohexane] isomers [6]. This compound can serve as an authentic standard for GC-MS or LC-MS identity confirmation in quality control workflows, particularly when verifying the structure of custom-synthesized or outsourced intermediates. The established InChI Key (ZGUHEEOHWIVGOA-UHFFFAOYSA-N) further enables unambiguous database cross-referencing .

Fragment Library Design

The target compound offers a balanced profile for fragment-based drug discovery: MW 205.25 (<250 Da fragment rule), logP 2.582, TPSA ≈44.5 Ų (estimated), one hydrogen-bond donor (primary amine), and a rigid spiro architecture that reduces conformational entropy upon target binding. Compared to the cyclopentane homolog (logP 2.31), the cyclohexane-5-amine provides marginally higher lipophilicity without breaching lead-like boundaries, offering a tunable hydrophobicity option within the same amine-substituted spiro-benzodioxole series [6]. This compound is stocked by multiple suppliers (Santa Cruz Biotechnology, CymitQuimica, Aladdin, AKSci, Bidepharm) with pricing transparency that supports competitive procurement .

CNS-Targeted Synthetic Intermediate

Multiple commercial sources describe this compound as a key intermediate for central nervous system (CNS) drug design [6]. The primary amine handle permits facile diversification via amide bond formation, reductive amination, or urea coupling. The spiro junction restricts rotational freedom between the aromatic (benzodioxole) and aliphatic (cyclohexane) domains, a feature that has been leveraged in patent literature (WO2006067224: spiro-benzodioxole orexin receptor antagonists) to optimize receptor complementarity . The compound's validated density (1.22 g/cm³) and boiling point (360.7°C at 760 mmHg) provide practical handling parameters for scale-up reaction planning .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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